2,2,2-Triphenylethanol
Overview
Description
2,2,2-Triphenylethanol is an organic compound with the chemical formula C20H18O. It is a tertiary alcohol, characterized by three phenyl groups attached to the central carbon atom, which is also bonded to a hydroxyl group. This compound is known for its unique structural properties and its relevance in various scientific research fields.
Scientific Research Applications
2,2,2-Triphenylethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,2-Triphenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Triphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylacetaldehyde or triphenylacetic acid under specific conditions.
Reduction: The compound can be reduced to form triphenylmethane.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Triphenylacetaldehyde, triphenylacetic acid.
Reduction: Triphenylmethane.
Substitution: Various substituted triphenylethanol derivatives.
Mechanism of Action
The mechanism of action of 2,2,2-Triphenylethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2,2,2-Triphenylethanol can be compared with other similar compounds, such as:
1,1,2-Triphenylethanol: This isomer has a different arrangement of phenyl groups, leading to distinct chemical properties.
1,2,2-Triphenylethanol: Another isomer with unique structural and chemical characteristics.
Triphenylmethanol: A related compound with three phenyl groups attached to a central carbon bonded to a hydroxyl group.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a variety of chemical reactions and its relevance in multiple research fields highlight its importance .
Properties
IUPAC Name |
2,2,2-triphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,21H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGOCPRLOMWVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288100 | |
Record name | 2,2,2-Triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896-32-2 | |
Record name | NSC54125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-Triphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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